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Compound of Interest

Compound Name:

2',2,2,3'-

TETRAMETHYLPROPIOPHENO

NE

Cat. No.: B1357980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and key

reactions of 2',2,2,3'-tetramethylpropiophenone, a sterically hindered aromatic ketone. The

protocols are intended to serve as a guide for researchers in organic synthesis,

photochemistry, and drug development.

Synthesis of 2',2,2,3'-Tetramethylpropiophenone
A plausible method for the synthesis of 2',2,2,3'-tetramethylpropiophenone is via a Friedel-

Crafts acylation of 1,2,4-trimethylbenzene with 2,2-dimethylpropanoyl chloride.

Reaction Scheme:

Experimental Protocol: Synthesis of 2',2,2,3'-
Tetramethylpropiophenone
Materials:

1,2,4-Trimethylbenzene (pseudocumene)

2,2-Dimethylpropanoyl chloride (pivaloyl chloride)
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Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), 1 M solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Addition funnel

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum

chloride (1.1 equivalents) and anhydrous dichloromethane.

Cool the suspension to 0 °C in an ice bath with stirring.

Slowly add 2,2-dimethylpropanoyl chloride (1.0 equivalent) to the suspension via an addition

funnel.

To this mixture, add a solution of 1,2,4-trimethylbenzene (1.2 equivalents) in anhydrous

dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 4

hours.

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x 50 mL).

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by vacuum distillation to yield 2',2,2,3'-tetramethylpropiophenone
as a colorless oil.

Expected Yield: 75-85%

Spectroscopic Data (Analogous Compound: 2,4,6-
Trimethylpivalophenone)

Data Type Values

¹H NMR
δ (ppm): 6.84 (s, 2H, Ar-H), 2.29 (s, 3H, p-CH₃),

2.15 (s, 6H, o-CH₃), 1.29 (s, 9H, C(CH₃)₃)

¹³C NMR

δ (ppm): 212.0 (C=O), 138.9 (Ar-C), 135.2 (Ar-

C), 132.8 (Ar-C), 128.5 (Ar-CH), 44.2 (C(CH₃)₃),

28.9 (C(CH₃)₃), 21.1 (p-CH₃), 19.8 (o-CH₃)

FTIR
ν (cm⁻¹): 2970 (C-H, sp³), 1685 (C=O, ketone),

1610, 1480 (C=C, aromatic), 1280 (C-C)

Photochemical Reactions: Norrish Type I and Type II
Upon UV irradiation, 2',2,2,3'-tetramethylpropiophenone is expected to undergo Norrish Type

I (α-cleavage) and potentially Norrish Type II (intramolecular hydrogen abstraction) reactions.
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The steric hindrance around the carbonyl group and the substitution pattern on the aromatic

ring will influence the competition between these pathways.

Norrish Type I Reaction (α-Cleavage)
The primary photochemical process is the cleavage of the bond between the carbonyl carbon

and the tert-butyl group to form a 2,3,5-trimethylbenzoyl radical and a tert-butyl radical.

Reaction Scheme:

Ar = 2,3,5-trimethylphenyl

The resulting radicals can undergo various secondary reactions, including decarbonylation,

recombination, and disproportionation.

Experimental Protocol: Photolysis of 2',2,2,3'-
Tetramethylpropiophenone
Materials:

2',2,2,3'-Tetramethylpropiophenone

Acetonitrile (spectrophotometric grade)

Quartz photoreactor

Medium-pressure mercury lamp (e.g., 450 W)

Gas chromatography-mass spectrometry (GC-MS) apparatus

NMR spectrometer

Procedure:

Prepare a 0.01 M solution of 2',2,2,3'-tetramethylpropiophenone in acetonitrile.

Transfer the solution to a quartz photoreactor.

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
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Irradiate the solution with a medium-pressure mercury lamp. The reaction progress can be

monitored by taking aliquots at different time intervals and analyzing them by GC-MS.

After the desired conversion is reached (e.g., 80%), stop the irradiation.

Remove the solvent under reduced pressure.

Analyze the product mixture by ¹H NMR and GC-MS to identify and quantify the

photoproducts.

Data Presentation: Product Distribution in Photolysis
The following table presents a plausible product distribution for the Norrish Type I reaction

based on studies of structurally similar hindered aromatic ketones.

Product Plausible Yield (%) Formation Pathway

2,3,5-Trimethylbenzaldehyde 35

Decarbonylation of the acyl

radical followed by hydrogen

abstraction.

2,2-Dimethylpropane

(isobutane)
25

Hydrogen abstraction by the

tert-butyl radical.

2-Methylpropene (isobutylene) 15
Disproportionation of the tert-

butyl radical.

1,2-Bis(2,3,5-

trimethylphenyl)ethan-1,2-

dione

10
Dimerization of the 2,3,5-

trimethylbenzoyl radical.

2,2,3,3-Tetramethylbutane 5
Dimerization of the tert-butyl

radical.

Recombination product 10

Recombination of the initial

radical pair to regenerate the

starting material.

Quantum Yield Determination
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The quantum yield (Φ) for the disappearance of the starting material can be determined using a

chemical actinometer, such as potassium ferrioxalate.

Experimental Protocol: Quantum Yield Measurement

Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate) and a

solution of 2',2,2,3'-tetramethylpropiophenone of a known concentration in the same

solvent.

Irradiate both solutions in parallel under identical conditions (lamp, geometry, temperature).

Determine the number of photons absorbed by the actinometer by measuring the change in

its absorbance at a specific wavelength.

Determine the number of moles of 2',2,2,3'-tetramethylpropiophenone that have reacted

using GC or NMR analysis.

Calculate the quantum yield using the formula: Φ = (moles of reactant consumed) / (moles of

photons absorbed).

Plausible Quantum Yield: For a hindered ketone like this, a quantum yield for disappearance in

the range of 0.2-0.4 would be expected.

Grignard Reaction
2',2,2,3'-Tetramethylpropiophenone can react with Grignard reagents to form tertiary

alcohols. The significant steric hindrance around the carbonyl group may slow down the

reaction rate.

Reaction Scheme:

Ar = 2,3,5-trimethylphenyl

Experimental Protocol: Grignard Reaction with
Methylmagnesium Bromide
Materials:
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2',2,2,3'-Tetramethylpropiophenone

Methylmagnesium bromide (CH₃MgBr) in diethyl ether (Et₂O)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Addition funnel

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 2',2,2,3'-
tetramethylpropiophenone (1.0 equivalent) in anhydrous diethyl ether.

Cool the solution to 0 °C in an ice bath with stirring.

Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether via an

addition funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2 hours.

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

(3 x 30 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.

Expected Yield: 60-70% (lower due to steric hindrance).
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Caption: Workflow for the synthesis and characterization of 2',2,2,3'-
tetramethylpropiophenone.

Signaling Pathway for Norrish Type I Reaction
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Caption: Energy level diagram and pathway for the Norrish Type I photoreaction.

Experimental Workflow for Grignard Reaction
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Caption: Step-by-step workflow for the Grignard reaction.
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[https://www.benchchem.com/product/b1357980#experimental-protocol-for-2-2-2-3-
tetramethylpropiophenone-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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